

An In-Depth Technical Guide to 3-(Ethylthio)propanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(Ethylthio)propanol**

Cat. No.: **B099254**

[Get Quote](#)

This guide provides a comprehensive overview of **3-(Ethylthio)propanol**, a bifunctional molecule of interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physical and chemical properties, provide validated experimental protocols for its synthesis and analysis, and explore its potential applications, drawing insights from its structural analogues.

Molecular and Physicochemical Profile

3-(Ethylthio)propanol, with the CAS number 18721-61-4, is a sulfur-containing primary alcohol.^{[1][2]} Its structure, featuring both a nucleophilic thiol ether and a reactive hydroxyl group, makes it a versatile building block in chemical synthesis.

Structural and Identification Data

Parameter	Value	Source(s)
IUPAC Name	3-(Ethylsulfanyl)propan-1-ol	[1]
CAS Number	18721-61-4	[1] [2]
Molecular Formula	C ₅ H ₁₂ OS	[1]
Molecular Weight	120.21 g/mol	[1]
SMILES	CCSCCO	[1]
InChI Key	KRUJXSIEMOWXOF-UHFFFAOYSA-N	[1]

Key Physical Properties

The physical characteristics of **3-(Ethylthio)propanol** are summarized below. It is a liquid at room temperature with a distinct sulfurous odor.

Property	Value	Source(s)
Appearance	Liquid	[3]
Odor	Sulfurous, vegetable-like	[3]
Boiling Point	103 °C at 15 torr; 227-228 °C at 760 mmHg	[1] [3]
Density	0.992 g/cm ³	[1] [3]
Refractive Index (n ₂₀ /D)	1.4830	[3]
Flash Point	75 °C	[3]
LogP (Octanol/Water)	1.122 (Calculated)	[4]
Water Solubility (log ₁₀ WS)	-1.06 (Calculated)	[4]

Spectroscopic Characterization

While a comprehensive public database of spectra for **3-(Ethylthio)propanol** is not readily available, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous compounds like 3-(Methylthio)-1-propanol.[\[5\]](#)

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and the propyl chain with distinct methylene protons adjacent to the sulfur, the central methylene, and the methylene attached to the hydroxyl group. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will display five distinct signals corresponding to the five non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring heteroatoms (sulfur and oxygen).
- IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed around 2850-3000 cm^{-1} . The C-O stretching vibration will appear in the 1050-1150 cm^{-1} region.
- Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M^+) at $\text{m/z} = 120$. Fragmentation patterns would likely involve cleavage alpha to the sulfur and oxygen atoms.

Synthesis and Purification

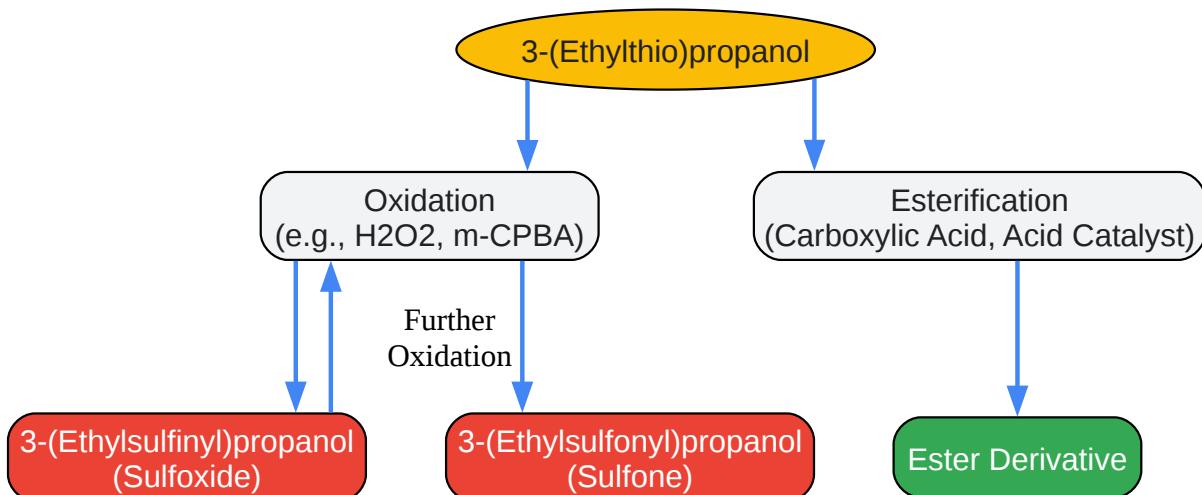
The synthesis of **3-(Ethylthio)propanol** can be efficiently achieved through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis, using 3-mercaptopropanol as the starting material.

Logical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-(Ethylthio)propanol**.

Experimental Protocol: Synthesis of 3-(Ethylthio)propanol


This protocol is based on the well-established reaction of thiols with alkyl halides.^[6]

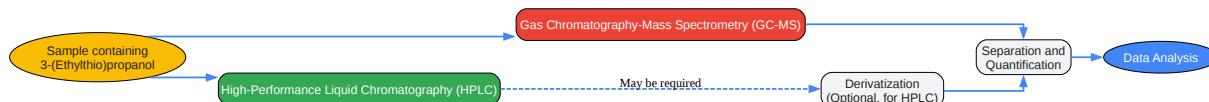
- Preparation: To a solution of 3-mercaptopropanol (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
- Thiolate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the thiolate.
- Alkylation: Cool the reaction mixture back to 0 °C and add an ethylating agent, such as ethyl bromide (1.1 equivalents), dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **3-(Ethylthio)propanol**.

Chemical Reactivity and Potential Transformations

The bifunctional nature of **3-(Ethylthio)propanol** allows for a range of chemical transformations at both the hydroxyl and thioether moieties.

Key Reactions

[Click to download full resolution via product page](#)


Caption: Key reactions of **3-(Ethylthio)propanol**.

- Oxidation of the Thioether: The sulfur atom can be selectively oxidized to a sulfoxide and further to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).^[7] This transformation is significant as it modulates the polarity and hydrogen bonding capabilities of the molecule.
- Reactions of the Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions. For instance, Fischer esterification with a carboxylic acid in the presence of an acid catalyst will yield the corresponding ester.^{[8][9][10]} This allows for the attachment of various functional groups to the molecule.

Analytical Methodologies

The purity and concentration of **3-(Ethylthio)propanol** can be determined using standard analytical techniques.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **3-(Ethylthio)propanol**.

- Gas Chromatography (GC): Due to its volatility, GC is a suitable method for the analysis of **3-(Ethylthio)propanol**. A sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), can provide high sensitivity and selectivity.[11][12][13] Mass spectrometry (MS) can be coupled with GC for definitive identification.
- High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for less volatile derivatives. As the molecule lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[14][15][16]

Applications in Drug Development and Material Science

While direct applications of **3-(Ethylthio)propanol** in drug development are not extensively documented, the closely related 3-(methylthio)-1-propanol serves as a valuable precedent. It is used as a reactant in the synthesis of advanced polymers for drug delivery systems. Specifically, the thioether group can be oxidized to the more polar sulfoxide and sulfone, which can alter the solubility and release characteristics of drug-polymer conjugates.[17][18][19][20]

It is plausible that **3-(Ethylthio)propanol** could be employed in a similar capacity. The ethyl group, being slightly more lipophilic than a methyl group, could offer a way to fine-tune the physicochemical properties of the resulting polymers, potentially impacting drug loading and release kinetics. The presence of the primary alcohol provides a convenient handle for polymerization or for conjugation to other molecules of interest.

Safety and Handling

3-(Ethylthio)propanol is classified as an irritant.[\[3\]](#)

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[3\]](#)
- Precautionary Measures: Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors.
- Incompatible Materials: Strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[\[21\]](#)

Conclusion

3-(Ethylthio)propanol is a versatile bifunctional molecule with potential applications in organic synthesis, material science, and as an intermediate in the development of novel drug delivery systems. Its synthesis is straightforward, and its two distinct functional groups offer a wide range of possibilities for chemical modification. Further research into its use in the creation of functional polymers for biomedical applications is warranted.

References

- SilcoTek® Corporation. Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. URL: <https://www.silcotek.com>.
- Agilent Technologies. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. URL: <https://www.agilent.com>.
- AZoM. Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Published May 20, 2020. URL: <https://www.azom.com/article.aspx?ArticleID=19245>

- BOC Sciences. **3-(ETHYLTHIO)PROPANOL** | CAS 18721-61-4. URL: <https://www.bocsci.com/product/3-ethylthio-propanol-cas-18721-61-4-279748.html>
- Fisher Scientific. SAFETY DATA SHEET. URL: <https://www.fishersci.com/sdsitems/24252/S25518A.pdf>
- Cheméo. Chemical Properties of 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4). URL: <https://www.chemeo.com/cid/73-130-9/1-Propanol-3-ethylthio-.html>
- BenchChem. HPLC Analysis of Thiols via Derivatization with 4- (chloromethyl)-6-ethoxy-2H-chromen-2 -one. URL: <https://www.benchchem.com/application-note/hplc-analysis-of-thiols-via-derivatization-with-4-chloromethyl-6-ethoxy-2h-chromen-2-one>
- Master Organic Chemistry. Thiols And Thioethers. Published July 5, 2015. URL: <https://www.masterorganicchemistry.com/2015/07/05/thiols-and-thioethers/>
- Etschmann M, et al. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. *Appl Microbiol Biotechnol*. 2002.
- Se-Ah-Shin, K. et al. Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. *Anal. Chem.* 2015.
- Taylor & Francis Online.
- Chemistry Stack Exchange. Purification of thiols. Accessed February 6, 2025. URL: <https://chemistry.stackexchange.com/questions/10448/purification-of-thiols>
- Chen W, et al. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. *Anal Biochem*.
- Chem-Impex. 3-(Methylthio)-1-propanol. URL: <https://www.chemimpex.com/products/10448>
- PubChem. 3-(Ethylthio)-1-butanol. National Center for Biotechnology Information. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/23039305>
- Guindon Y, et al.
- Chen W, et al. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. *Anal Biochem*.
- ChemicalBook. **3-(ETHYLTHIO)PROPANOL** | 18721-61-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6735201.htm
- Google Patents.
- Guidechem. 3-MERCAPTO-1-PROPANOL 19721-22-3 wiki. URL: <https://www.guidechem.com/wiki/3-mercaptopropanol-19721-22-3.html>
- Taylor & Francis. Thioethers – Knowledge and References. URL: <https://www.taylorfrancis.com/chapters/edit/10.1201/9781003058099-19/thioethers-robert-burke>
- NIST. 1-Propanol, 3-(methylthio)-. National Institute of Standards and Technology. URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C505102&Mask=200>

- PubChem. 3-(Methylthio)-1-propanol. National Center for Biotechnology Information. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/10448>
- ChemicalBook. **3-(ETHYLTHIO)PROPANOL** | 18721-61-4. URL: <https://www.chemicalbook.com/ProductChemicalPropertiesCB6735201.htm>
- Sigma-Aldrich. 3-(Methylthio)-1-propanol 98%. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/318396>
- Google Patents. Process for producing 3-mercaptopropanol. WO2011040131A1.
- Chemguide. ESTERIFICATION OF CARBOXYLIC ACIDS. URL: <https://www.chemguide.co>.
- Oxidation of Dithia Compounds: Comparative Experimental and Theoretical Studies on 1,3-Bis(methylthio)propane. Eur. J. Org. Chem.
- Frontiers. Polymers Blending as Release Modulating Tool in Drug Delivery. Published November 9, 2021. URL: <https://www.frontiersin.org/articles/10.3389/fphar.2021.761731/full>
- EasyChem. Oxidation of Propanol. URL: <https://www.easychem.com>.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. URL: <https://www.cpp>.
- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 3-Mercapto-1-Propanol in Chemical Synthesis and Manufacturing. URL: <https://www.inno-pharmchem.com/news/the-critical-role-of-3-mercaptopropanol-in-chemical-synthesis-and-manufacturing-156325.html>
- Hindawi. Synthesis and Appraisal of Natural Drug-Polymer-Based Matrices Relevant to the Application of Drug-Eluting Coronary Stent Coatings. Published November 17, 2020. URL: <https://www.hindawi.com/journals/jchem/2020/8861968/>
- ESTERIFICATION OF PROPAANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management.
- MDPI. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. URL: <https://www.mdpi.com/2073-4360/15/9/2202>
- Englert C, et al.
- Sigma-Aldrich. 3-Mercapto-1-propanol 95%. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/405736>
- Chemical Bull Pvt. Ltd. 3-methylthio Propanol | 505-10-2. URL: <https://www.chemicalbull.com/3-methylthio-propanol>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(ETHYLTHIO)PROPANOL | 18721-61-4 [amp.chemicalbook.com]
- 4. 1-Propanol, 3-(ethylthio)- (CAS 18721-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-(Methylthio)-1-propanol | C4H10OS | CID 10448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. d-nb.info [d-nb.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. athabascau.ca [athabascau.ca]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. silcotek.com [silcotek.com]
- 12. agilent.com [agilent.com]
- 13. azom.com [azom.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. frontiersin.org [frontiersin.org]
- 18. Synthesis and Appraisal of Natural Drug-Polymer-Based Matrices Relevant to the Application of Drug-Eluting Coronary Stent Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pharmapolymers in the 21st century: Synthetic polymers in drug delivery applications | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(Ethylthio)propanol: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099254#physical-and-chemical-properties-of-3-ethylthio-propanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com